molecular formula C9H9N3O2 B12813441 2,2-Dimethyl-5-nitrobenzimidazole

2,2-Dimethyl-5-nitrobenzimidazole

Cat. No.: B12813441
M. Wt: 191.19 g/mol
InChI Key: BGXUJUIVLIDCTP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-nitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties and biological activities

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and solvents is carefully managed to ensure efficient production.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the nitro and methyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are frequently used under varying conditions of temperature and solvent.

Major Products:

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-5-nitrobenzimidazole has found applications in several scientific domains:

Mechanism of Action

The biological activity of 2,2-Dimethyl-5-nitrobenzimidazole is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Methyl-5-nitrobenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2,5-Dimethylbenzimidazole

Comparison: 2,2-Dimethyl-5-nitrobenzimidazole is unique due to the presence of both nitro and dimethyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced stability and a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,2-dimethyl-5-nitrobenzimidazole

InChI

InChI=1S/C9H9N3O2/c1-9(2)10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,1-2H3

InChI Key

BGXUJUIVLIDCTP-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C2C=CC(=CC2=N1)[N+](=O)[O-])C

Origin of Product

United States

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